6-AMINO-8-(2-CHLORO-6-FLUOROPHENYL)-2-(PROPAN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE
Overview
Description
6-Amino-8-(2-chloro-6-fluorophenyl)-2-(propan-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile: is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-8-(2-chloro-6-fluorophenyl)-2-(propan-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: The initial step often involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Substituents:
Amination and Tricarbonitrile Formation:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalyst Selection: Choosing appropriate catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency.
Purification Techniques: Employing advanced purification techniques such as chromatography and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and isoquinoline moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with primary amines or other functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aromatic ring.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Research is ongoing to explore the biological activity of this compound, including its potential as an enzyme inhibitor or receptor modulator.
Medicine
Pharmaceutical Development: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-amino-8-(2-chloro-6-fluorophenyl)-2-(propan-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-8-(2-chlorophenyl)-2-(propan-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile
- 6-Amino-8-(2-fluorophenyl)-2-(propan-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile
- 6-Amino-8-(2-bromophenyl)-2-(propan-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile
Uniqueness
The presence of both chloro and fluoro substituents on the aromatic ring, along with the tricarbonitrile moiety, distinguishes 6-amino-8-(2-chloro-6-fluorophenyl)-2-(propan-2-yl)-1,2,3,7,8,8a-hexahydroisoquinoline-5,7,7-tricarbonitrile from its analogs
Properties
IUPAC Name |
6-amino-8-(2-chloro-6-fluorophenyl)-2-propan-2-yl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5/c1-12(2)28-7-6-13-14(8-24)20(27)21(10-25,11-26)19(15(13)9-28)18-16(22)4-3-5-17(18)23/h3-6,12,15,19H,7,9,27H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUGOUCWQLUUNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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